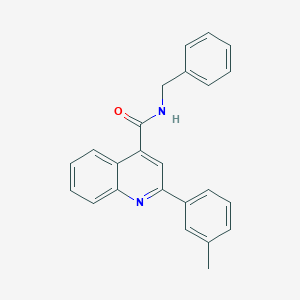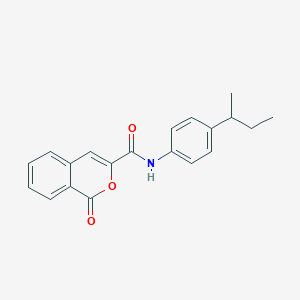![molecular formula C19H16ClNO3S B332342 5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE](/img/structure/B332342.png)
5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a benzylidene group, and several functional groups, including chloro, ethoxy, and hydroxy substituents, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-p-tolylthiazol-4(5H)-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzylidene group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s functional groups and overall structure play a crucial role in determining its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
Uniqueness
Compared to similar compounds, 5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE stands out due to its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C19H16ClNO3S |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16ClNO3S/c1-3-24-15-9-12(8-14(20)17(15)22)10-16-18(23)21-19(25-16)13-6-4-11(2)5-7-13/h4-10,22H,3H2,1-2H3/b16-10- |
Clé InChI |
SUBMRWBVOYVTQQ-YBEGLDIGSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C)Cl)O |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C)Cl)O |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-bromophenyl)-3-chloro-N-(2,5-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332259.png)
![3-(2,4-dichlorophenyl)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B332260.png)


![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-PHENYLPIPERAZINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B332263.png)
![5-(4-bromophenyl)-3-chloro-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332270.png)

![2-[(nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B332273.png)
![3,3-dimethyl-11-(4-nitrophenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332276.png)




![Methyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B332283.png)
